Predicted LogP vs. 2-Chloro-4-sulfonamido Isomer
The target compound exhibits a predicted LogP of 3.24 , whereas the 2‑chloro‑4‑{[(4‑methylphenyl)sulfonyl]amino}benzoic acid positional isomer (CAS 500590‑48‑7) has a predicted LogP of 3.15 . The difference of ΔLogP ≈ +0.09 indicates marginally higher lipophilicity for the 5‑sulfonamido regioisomer, which may influence membrane permeability and organic solvent partitioning.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.24 |
| Comparator Or Baseline | 2‑Chloro‑4‑{[(4‑methylphenyl)sulfonyl]amino}benzoic acid (CAS 500590‑48‑7): LogP 3.15 |
| Quantified Difference | ΔLogP ≈ +0.09 |
| Conditions | Computationally predicted LogP values from vendor datasheets (Fluorochem for target; Leyan for comparator) |
Why This Matters
Even small LogP differences can affect partitioning in liquid‑liquid extraction, chromatographic retention, and passive membrane permeability in cell‑based assays, making the target compound a distinct choice when a slightly more lipophilic sulfonamido-benzoic acid scaffold is required.
